molecular formula C6H12Cl2N2O B6276912 1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride CAS No. 2763780-42-1

1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride

Cat. No.: B6276912
CAS No.: 2763780-42-1
M. Wt: 199.1
InChI Key:
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Description

1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the second position and a methanamine group at the fourth position of the oxazole ring, with the dihydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-formyl-1,3-oxazole with ammonia or an amine source, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically stirred and heated to the desired temperature, and the product is isolated through crystallization or precipitation methods. The purity of the final product is ensured through recrystallization and various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into oxazoline or other reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of N-substituted oxazole compounds.

Scientific Research Applications

1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects includes investigations into its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

1-(2-ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methanamine groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2763780-42-1

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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